Ticabesone propionate

Description

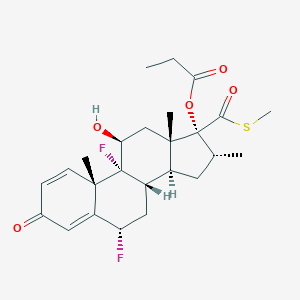

Structure

3D Structure

Properties

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F2O5S/c1-6-20(30)32-25(21(31)33-5)13(2)9-15-16-11-18(26)17-10-14(28)7-8-22(17,3)24(16,27)19(29)12-23(15,25)4/h7-8,10,13,15-16,18-19,29H,6,9,11-12H2,1-5H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXCUKXWTNOXTD-CENSZEJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73205-13-7 | |

| Record name | Ticabesone propionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073205137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticason S-Methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICABESONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MMC9W0495 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Interactions and Receptor Dynamics of Ticabesone Propionate

Investigations into Glucocorticoid Receptor Binding Affinity and Selectivity

The initial and most critical step in the action of a corticosteroid is its binding to the glucocorticoid receptor. The affinity and selectivity of this binding are primary determinants of the compound's potency and potential for off-target effects.

Quantitative Receptor Binding Assays for Ligand-Receptor Interaction Analysis

Quantitative receptor binding assays are fundamental in determining the strength of the interaction between a ligand, such as ticabesone (B12660982) propionate (B1217596), and its receptor. These assays measure the equilibrium dissociation constant (Kd), a value inversely proportional to binding affinity. A lower Kd signifies a stronger binding affinity.

Table 1: Comparative Glucocorticoid Receptor Binding Affinities

| Compound | Dissociation Constant (Kd) (nM) |

| Fluticasone (B1203827) Propionate | 0.5 chemicalbook.com |

| Dexamethasone | 7.5 |

| Budesonide (B1683875) | 1.5 |

| Beclomethasone-17-Monopropionate | 0.8 |

| This table presents data for fluticasone propionate and other corticosteroids to provide context for the expected high binding affinity of ticabesone propionate. |

Furthermore, studies on fluticasone propionate indicate a high degree of selectivity for the glucocorticoid receptor, with minimal binding to other steroid receptors such as androgen, estrogen, or mineralocorticoid receptors. wikipedia.org This selectivity is crucial for minimizing the potential for hormonal side effects. It is anticipated that this compound would exhibit a similar high selectivity for the GR.

Kinetic Studies of this compound-Receptor Complex Formation and Dissociation

Beyond simple binding affinity, the kinetics of the ligand-receptor interaction—the rates of association and dissociation—play a significant role in the duration of a drug's action. A fast association rate allows for a rapid onset of effect, while a slow dissociation rate leads to a prolonged duration of action.

Kinetic studies on fluticasone propionate have revealed a rapid association with the glucocorticoid receptor and, notably, a very slow dissociation rate. This results in a long half-life for the fluticasone propionate-GR complex, contributing to its sustained therapeutic effect. The prolonged receptor occupancy means that the downstream signaling cascade remains active for an extended period. It is plausible that the structural attributes of this compound also confer favorable kinetic properties, leading to a stable and long-lasting interaction with the glucocorticoid receptor.

Analysis of Structural Features Influencing Biological Receptor Interactions

The specific chemical structure of a corticosteroid is intricately linked to its biological activity. The presence and orientation of various functional groups on the steroid nucleus dictate its binding affinity, selectivity, and pharmacokinetic properties.

Role of Specific Functional Groups (e.g., Difluoro, Hydroxyl) in Receptor Recognition

The steroid nucleus of this compound, like fluticasone propionate, is adorned with specific functional groups that are critical for its interaction with the glucocorticoid receptor. The glucocorticoid receptor's ligand-binding pocket forms a network of hydrogen bonds and hydrophobic interactions with the steroid. nih.gov

Key functional groups and their putative roles include:

6α- and 9α-Difluoro Groups: The fluorine atoms at these positions are known to significantly enhance glucocorticoid activity. They increase the positive charge on the steroid nucleus, which can lead to stronger electrostatic interactions with the receptor. Furthermore, these groups can influence the conformation of the A-ring of the steroid, optimizing its fit within the binding pocket.

11β-Hydroxyl Group: This hydroxyl group is a hallmark of potent glucocorticoids and is crucial for anchoring the steroid within the ligand-binding pocket through a key hydrogen bond.

16α-Methyl Group: The presence of a methyl group at the 16α position is known to enhance the anti-inflammatory potency of corticosteroids and, importantly, to minimize mineralocorticoid activity, thereby improving the safety profile.

Impact of the Propanoate Ester Moiety on Cellular Absorption and Distribution Mechanisms

The 17α-propionate ester of this compound plays a pivotal role in its pharmacokinetic profile. Esterification at the 17α position generally increases the lipophilicity of the corticosteroid. This increased lipophilicity facilitates absorption across cell membranes, allowing the drug to reach its intracellular target, the cytosolic glucocorticoid receptor.

Downstream Signaling Pathways Modulated by this compound-Receptor Activation

Upon binding of this compound, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. wikipedia.orgnih.gov In the nucleus, the activated receptor-ligand complex modulates gene expression through two primary mechanisms: transactivation and transrepression. wikipedia.orgnih.gov

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. portlandpress.com This binding typically leads to the increased transcription of anti-inflammatory genes, such as those encoding for lipocortin-1, which inhibits phospholipase A2 and the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. nih.gov It achieves this by interacting with and inhibiting the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govfrontiersin.org This interference prevents these factors from driving the expression of a wide array of inflammatory cytokines, chemokines, and adhesion molecules.

The potent anti-inflammatory effects of corticosteroids like this compound are believed to be primarily mediated through this dual action of transactivation of anti-inflammatory genes and transrepression of pro-inflammatory genes.

Genomic Mechanisms: Transcriptional Modulation and Gene Expression Regulation

The hallmark of corticosteroid action, including that of this compound, lies in its ability to modulate gene expression. This genomic pathway is a relatively slow process but results in sustained anti-inflammatory effects.

The process begins with the passive diffusion of the lipophilic this compound molecule across the cell membrane into the cytoplasm. nih.gov Here, it binds to the cytosolic glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. nih.govresearchgate.net In its inactive state, the GR is part of a large multiprotein complex that includes heat shock proteins (HSPs) and immunophilins. researchgate.net The binding of this compound induces a conformational change in the GR, causing the dissociation of these associated proteins. researchgate.net

This activated ligand-receptor complex then translocates into the nucleus. researchgate.net Within the nucleus, the this compound-GR complex can influence gene transcription in two primary ways:

Transactivation: The complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. researchgate.net This binding typically upregulates the transcription of anti-inflammatory genes. For example, corticosteroids are known to increase the synthesis of lipocortin-1 (also known as annexin (B1180172) A1), a protein that inhibits phospholipase A2, an enzyme crucial for the production of inflammatory mediators like prostaglandins and leukotrienes. nih.govncats.io

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes. This often occurs through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov By interfering with the activity of these pro-inflammatory transcription factors, the this compound-GR complex can effectively switch off the expression of genes encoding cytokines, chemokines, and adhesion molecules that drive the inflammatory response. nih.gov

Non-Genomic Signaling Events and Cellular Responses

In addition to the well-established genomic mechanisms, corticosteroids can also elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. research-solution.com These actions occur within minutes and are thought to be initiated by the interaction of corticosteroids with membrane-bound glucocorticoid receptors (mGRs) or through non-specific interactions with cellular membranes. ncats.ioresearch-solution.com

While the specific non-genomic pathways for this compound have not been detailed in published literature, the general mechanisms for corticosteroids involve the modulation of various signaling cascades. These can include:

Alterations in intracellular calcium ion (Ca2+) concentrations. ncats.io

Modulation of the activity of key signaling kinases, such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).

Direct effects on the function of ion channels.

These rapid, non-genomic actions can contribute to the immediate anti-inflammatory and immunosuppressive effects of corticosteroids by, for example, rapidly reducing the release of inflammatory mediators from immune cells. research-solution.com

Table 1: Comparative Potency of Topical Corticosteroids

| Compound | Relative Potency Indicator |

|---|---|

| This compound (RS-21314) | Potency demonstrated in human vasoconstriction assays researchgate.netresearchgate.netbg.ac.rs |

| Clobetasol 17-Propionate | High potency corticosteroid researchgate.netresearchgate.netbg.ac.rs |

| Fluocinonide | High potency corticosteroid researchgate.netresearchgate.netbg.ac.rs |

An article focusing solely on the preclinical efficacy of "this compound" cannot be generated at this time. Extensive searches for scientific literature and preclinical data on "this compound" have yielded no specific results for this compound. The provided search results predominantly contain information on "Fluticasone propionate," a different and well-researched glucocorticoid, or discuss general concepts such as inflammation and animal models without mentioning "this compound."

It is possible that "this compound" is a very new or developmental compound with no publicly available research data, or the name may be a typographical error. Without verifiable, peer-reviewed data on the specific compound , creating a scientifically accurate and informative article as requested is not possible.

To fulfill your request, please verify the compound's name. If "Fluticasone propionate" was the intended subject, a detailed article based on the provided outline can be generated, as there is a substantial body of preclinical research available for that compound.

Preclinical Efficacy Studies of Ticabesone Propionate

Translational Relevance of Preclinical Findings to Human Pathophysiology

Predictive Value of Preclinical Data for Clinical Outcomes

There is currently a lack of publicly available scientific literature or clinical trial data that specifically analyzes the predictive value of the preclinical findings for ticabesone (B12660982) propionate (B1217596) for its clinical outcomes. To assess the translational success from animal models to human trials, one would need access to both comprehensive preclinical efficacy and safety data, as well as the results from human clinical studies. Such analyses are critical in drug development to understand how well the chosen animal models and endpoints represent the clinical condition in humans. Without published clinical trial results for ticabesone propionate, a direct evaluation of the predictive value of its preclinical data remains speculative.

Methodological Rigor in Preclinical Experimental Design and Reporting

A detailed assessment of the methodological rigor of the preclinical studies involving this compound is not possible based on the currently available information. The studies are referenced in broader reviews and research articles, but the primary experimental data, including detailed methodology, are not fully described. researchgate.netresearchgate.netresearchgate.net An evaluation of methodological rigor would require access to the original study protocols and full reports to assess key parameters such as:

Sample Size and Power Calculation: Details on how the number of animals was determined.

Randomization and Blinding: Information on whether animals were randomly assigned to treatment groups and whether investigators were blinded to the treatment allocation during the experiment and outcome assessment.

Control Groups: Specifics on the types of controls used (e.g., vehicle, positive control).

Primary and Secondary Endpoints: Clear definition and measurement of the outcomes.

Without this information, a thorough critique of the experimental design and the robustness of the findings reported for this compound cannot be conducted.

Pharmacological and Toxicological Research on Ticabesone Propionate

Metabolic Pathways and Biotransformation of Ticabesone (B12660982) Propionate (B1217596)

Ticabesone propionate, as a synthetic corticosteroid, is anticipated to undergo metabolic processes analogous to other compounds in its class. While specific research on the metabolic fate of this compound is not extensively detailed in publicly available literature, the metabolic pathways of corticosteroids, in general, are well-characterized. These compounds are primarily metabolized in the liver to facilitate their excretion from the body.

The biotransformation of corticosteroids typically involves a series of enzymatic reactions aimed at increasing their water solubility. These reactions can be broadly categorized into Phase I and Phase II metabolic processes. Phase I reactions introduce or expose functional groups (e.g., hydroxyl groups), while Phase II reactions involve conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid or sulfate) to form highly water-soluble conjugates that can be readily eliminated via the kidneys.

Identification of Primary Metabolites and Their Biological Activity

Specific primary metabolites of this compound have not been definitively identified in the available scientific literature. However, based on the metabolism of other corticosteroids, it is plausible that its biotransformation would involve modifications at various positions on the steroid nucleus. For instance, the metabolism of prednisone (B1679067) results in the formation of at least 20 different metabolites, including 20α- and 20β-dihydro-prednisone and 6β-hydroxy-prednisone clinpgx.org. Similarly, mometasone (B142194) furoate is metabolized to multiple metabolites, with 6β-hydroxymometasone furoate being one of the minor metabolites formed iiab.me.

The biological activity of corticosteroid metabolites is generally reduced compared to the parent compound. The metabolic process is primarily a detoxification pathway, rendering the molecule less active and more easily excretable. However, some metabolites may retain a fraction of the parent drug's activity, a factor that is considered during drug development and safety assessment. Without specific studies on this compound, the biological activity of its potential metabolites remains theoretical.

Table 1: Illustrative Potential Metabolites of Corticosteroids and Their General Biological Activity

| Parent Compound Class | Potential Metabolite | General Biological Activity |

| Corticosteroid | 6β-hydroxy derivative | Generally reduced glucocorticoid activity |

| Corticosteroid | 20-dihydro derivative | Significantly reduced or inactive |

| Corticosteroid | Glucuronide conjugate | Inactive and readily excreted |

| Corticosteroid | Sulfate (B86663) conjugate | Inactive and readily excreted |

Note: This table presents potential metabolites based on general corticosteroid metabolism. Specific metabolites for this compound have not been documented.

Enzymatic Mechanisms Driving this compound Metabolism and Clearance

The metabolism of corticosteroids is predominantly mediated by the cytochrome P450 (CYP) enzyme system located in the liver. Specifically, enzymes belonging to the CYP3A subfamily, such as CYP3A4, are known to be involved in the metabolism of many corticosteroids iiab.me. These enzymes catalyze oxidative reactions, such as hydroxylation, which is a common initial step in steroid metabolism.

Following Phase I metabolism, the resulting metabolites are often conjugated with glucuronic acid or sulfate by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively clinpgx.org. These conjugation reactions significantly increase the water solubility of the metabolites, facilitating their clearance from the body, primarily through urine. The efficiency of these enzymatic processes determines the metabolic clearance and, consequently, the half-life of the corticosteroid in the body. While it is highly probable that this compound is a substrate for these enzyme systems, dedicated in vitro and in vivo studies are necessary to confirm the specific enzymes involved and the kinetics of its metabolism and clearance.

Systemic Exposure and Distribution Profiles

Assessment of Systemic Bioavailability Following Diverse Administration Routes

Specific bioavailability data for this compound following various administration routes are not available in the public domain. However, the systemic bioavailability of topical corticosteroids is generally low and depends on several factors, including the potency of the steroid, the integrity of the skin barrier, the vehicle of the formulation, the site of application, and the duration of use. For instance, the intranasal bioavailability of fluticasone (B1203827) furoate is reported to be 0.51% iiab.me.

When administered topically, a portion of the drug penetrates the stratum corneum and enters the systemic circulation. Factors that increase absorption include application to large surface areas, use on inflamed or damaged skin, and the use of occlusive dressings. Conversely, application to areas with a thick stratum corneum, such as the palms and soles, results in lower absorption.

Table 2: Factors Influencing Systemic Bioavailability of Topical Corticosteroids

| Factor | Effect on Bioavailability | Rationale |

| Steroid Potency | Higher potency can lead to increased absorption | More lipophilic and potent compounds may penetrate the skin more effectively |

| Skin Integrity | Damaged or inflamed skin increases absorption | Compromised stratum corneum barrier function |

| Application Site | Thinner skin (e.g., face, genitals) leads to higher absorption | Reduced barrier thickness allows for greater penetration |

| Formulation Vehicle | Ointments are generally more occlusive and enhance absorption | Increased hydration of the stratum corneum facilitates drug penetration |

| Occlusion | Use of dressings increases absorption | Traps moisture and increases skin hydration and temperature |

Tissue Distribution and Retention Studies of this compound

Detailed tissue distribution and retention studies specifically for this compound are not publicly available. In general, once a corticosteroid is systemically absorbed, it distributes into various tissues. Corticosteroids are known to bind to plasma proteins, primarily corticosteroid-binding globulin (CBG) and albumin tg.org.auderangedphysiology.com. The extent of protein binding influences the volume of distribution and the amount of free, pharmacologically active drug available to interact with target tissues.

The distribution of corticosteroids is not uniform throughout the body. They can accumulate in certain tissues, and their retention time can vary. The liver is a major site of accumulation due to its primary role in metabolism. Other tissues, including skin, muscle, and adipose tissue, can also serve as reservoirs for the drug. Understanding the tissue distribution and retention of this compound would be crucial for a complete assessment of its long-term safety profile.

Evaluation of Potential Off-Target Effects and Safety Margins

The evaluation of off-target effects and the determination of safety margins are essential components of the toxicological assessment of any pharmaceutical compound, including this compound. While specific data for this compound is limited, the potential off-target effects of corticosteroids as a class are well-documented.

Off-target effects refer to the pharmacological actions of a drug that are not related to its intended therapeutic target. For corticosteroids, the intended target is typically the glucocorticoid receptor. However, at higher concentrations, they can interact with other receptors or cellular pathways, leading to unintended effects.

The safety margin, or therapeutic index, is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A wider therapeutic index indicates a safer drug. For topical corticosteroids, the safety margin is influenced by the degree of systemic absorption.

Potential off-target effects of systemically absorbed corticosteroids can include metabolic effects such as hyperglycemia, cardiovascular effects like hypertension, and effects on the central nervous system. Locally, in the skin, prolonged use of topical corticosteroids can lead to skin atrophy, telangiectasia, and striae jcadonline.comnih.gov. These are considered off-target effects in the sense that they are undesirable consequences of the drug's pharmacological action on skin structures.

The risk of these adverse effects increases with the potency of the steroid, the duration of use, the extent of the treated area, and the integrity of the skin barrier jcadonline.com. Therefore, establishing a favorable safety margin for this compound would require comprehensive studies to determine the doses at which therapeutic effects are achieved versus the doses at which off-target effects become apparent.

Table 3: Potential Off-Target Effects of Topical Corticosteroids

| System/Organ | Potential Off-Target Effect |

| Skin | Atrophy, telangiectasia, striae, acneiform eruptions jcadonline.comnih.gov |

| Endocrine | Hypothalamic-pituitary-adrenal (HPA) axis suppression, Cushing's syndrome nih.gov |

| Metabolic | Hyperglycemia, altered fat distribution wikipedia.org |

| Cardiovascular | Hypertension, fluid retention wikipedia.org |

| Ocular | Glaucoma, cataracts jcadonline.comnih.gov |

| Musculoskeletal | Osteoporosis, avascular necrosis nih.gov |

Investigations into Hypothalamic-Pituitary-Adrenal (HPA) Axis Impact

The systemic absorption of corticosteroids, even when administered locally, can lead to a suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis. This is a critical consideration in the safety assessment of these compounds. Research on Fluticasone propionate has extensively investigated its potential to cause HPA axis suppression.

Studies have shown that Fluticasone propionate can induce a dose-dependent suppression of the HPA axis. High doses of inhaled Fluticasone propionate have been associated with biochemical evidence of adrenocortical suppression in a percentage of subjects ersnet.org. The suppression is often quantified by measuring serum, urinary, or salivary cortisol levels.

A meta-analysis of placebo-controlled studies on inhaled Fluticasone propionate in adults with asthma indicated that for every 500-μg increase in the daily dose, the odds of an abnormal cortisol stimulation test increased ersnet.org. However, at standard therapeutic doses, the effects on adrenal function are generally considered minimal ersnet.org.

Comparisons with other inhaled corticosteroids have also been conducted. One study found that Fluticasone propionate produced significantly greater adrenal suppression than budesonide (B1683875) for both plasma and urinary cortisol across a range of doses nih.gov. Conversely, another study comparing high doses of Fluticasone propionate and budesonide found no clinically significant effects on the HPA axis in patients with moderate to severe asthma nih.gov.

The route of administration also plays a role. Fluticasone propionate aqueous nasal spray, at recommended doses, has not been shown to affect HPA axis function in adults or children aap.orgaap.org.

Table 1: Impact of Fluticasone Propionate on HPA Axis Markers

| Study Population | Fluticasone Propionate Dose | Comparator | Key Findings on HPA Axis |

|---|---|---|---|

| Children with asthma | ≥1,000 µg/day inhaled | - | 12% of subjects showed biochemical evidence of adrenocortical insufficiency ersnet.org. |

| Adult asthmatic patients | 250-1000 µg twice daily | Budesonide | Fluticasone propionate produced significantly greater adrenal suppression than budesonide nih.gov. |

| Adult asthmatic patients | 1500 µg/day via Diskus | Budesonide 1600 µg/day via Turbuhaler | No clinical effects on the HPA axis were observed for either treatment nih.gov. |

| Children (2-3 years) with allergic rhinitis | 200 µg/day nasal spray | Placebo | No effect on HPA axis function was detected aap.orgaap.org. |

Analysis of Bone Metabolism Parameters in Response to this compound

The long-term use of corticosteroids has been associated with potential adverse effects on bone metabolism, leading to concerns about decreased bone mineral density (BMD) and an increased risk of fractures.

Research into the effects of Fluticasone propionate on bone metabolism has yielded mixed results, often depending on the dosage and duration of treatment. A study on prepubertal children with asthma treated with long-term inhaled Fluticasone propionate (100 μg twice daily) found no negative effects on serum osteocalcin (B1147995), cortisol levels, or BMD nih.govkarger.com. Similarly, a one-year study in adults with moderate to severe asthma treated with high doses of inhaled Fluticasone propionate or budesonide showed no evidence of a decrease in BMD nih.gov. In fact, serum osteocalcin levels, a marker of bone formation, increased in both treatment groups nih.gov.

In contrast, some studies have raised concerns. A cross-sectional study in children with asthma on high doses of inhaled Fluticasone propionate found that while there was no significant reduction in biochemical markers of bone metabolism, a proportion of subjects had a lumbar spine density more than one standard deviation below the mean before bone age correction nih.gov. However, after correcting for bone age, this difference was not statistically significant nih.gov.

A systematic review and meta-analysis of studies on inhaled corticosteroids, including Fluticasone propionate, in patients with asthma concluded that long-term use was not significantly associated with harmful effects on fractures or bone mineral density in adults or children bmj.com.

Table 2: Effects of Fluticasone Propionate on Bone Metabolism Markers

| Study Population | Fluticasone Propionate Dose | Duration | Key Findings on Bone Metabolism |

|---|---|---|---|

| Prepubertal children with asthma | 100 µg twice daily | Long-term | No negative effects on serum osteocalcin or BMD nih.govkarger.com. |

| Adults with moderate to severe asthma | 500 µg twice daily | 1 year | No decrease in BMD; serum osteocalcin increased nih.gov. |

| Children with asthma | Mean dose of 771.2 +/- 253.35 mcg/m2/day | ≥ 6 months | No significant reduction in biochemical markers of bone metabolism nih.gov. |

| Children with asthma | 100 µg twice daily | 20 months | No significant effect on bone density nih.gov. |

Ophthalmic Systemic Safety Assessments

The potential for ophthalmic side effects, such as increased intraocular pressure (IOP) and cataract formation, is a recognized concern with corticosteroid use.

Studies on the ophthalmic safety of Fluticasone propionate have generally been reassuring, particularly with intranasal administration. A retrospective analysis of seven studies found that intranasal Fluticasone propionate was safe and effective for ocular symptoms associated with seasonal allergic rhinitis nih.gov.

Regarding intraocular pressure, a prospective study in asthmatic children without a family history of glaucoma who were taking inhaled Fluticasone propionate found no significant effect on IOP or central corneal thickness nih.gov. Another study investigating the long-term use of intranasal steroids, including Fluticasone, did not observe a statistically significant elevation in IOP over a 6-month period nih.gov. Preliminary results from a study on patients with ocular hypertension or controlled glaucoma also showed no evidence of IOP elevation after 6 weeks of inhaled Fluticasone propionate arvojournals.org.

The risk of cataract formation with inhaled or intranasal corticosteroids has also been a subject of investigation. While long-term use of oral steroids is a known risk factor, the association with inhaled corticosteroids is less clear droracle.ai. A large population-based study of COPD patients found that Fluticasone propionate/salmeterol fixed-dose combination or other inhaled corticosteroid exposure was not associated with an increased risk of cataracts or glaucoma nih.gov. However, some studies suggest a dose-related increase in the risk of cataracts with inhaled corticosteroids, particularly at higher doses ersnet.org. It is important to note that rare instances of cataracts and increased intraocular pressure have been reported following the intranasal application of corticosteroids, including Fluticasone propionate droracle.aimedlineplus.gov.

Table 3: Ophthalmic Safety Assessments of Fluticasone Propionate

| Study Population | Fluticasone Propionate Formulation | Key Ophthalmic Parameter | Findings |

|---|---|---|---|

| Asthmatic children | Inhaled | Intraocular Pressure (IOP) | No significant effect on IOP nih.gov. |

| Patients with rhinitis | Intranasal | Intraocular Pressure (IOP) | No statistically significant elevation in IOP over 6 months nih.gov. |

| Patients with ocular hypertension or controlled glaucoma | Inhaled | Intraocular Pressure (IOP) | No evidence of IOP elevation after 6 weeks arvojournals.org. |

| COPD patients | Inhaled (in combination) | Cataracts and Glaucoma | No associated increased risk nih.gov. |

Clinical Research Trajectories and Development of Ticabesone Propionate

Phases of Clinical Development and Their Objectives for Ticabesone (B12660982) Propionate (B1217596)

The clinical development of Ticabesone propionate, like other investigational drugs, is structured into distinct phases, each with specific objectives to systematically evaluate its potential as a therapeutic agent.

Early Phase Clinical Investigations for Initial Human Assessment

The initial phase of clinical research for a new compound such as this compound typically involves Phase I and Phase IIa trials. The primary goal of these early investigations is to assess the drug's safety, tolerability, and pharmacokinetic profile in humans for the first time.

Phase I trials are usually conducted in a small number of healthy volunteers. The objectives include determining how the drug is absorbed, distributed, metabolized, and excreted. For an inhaled corticosteroid like this compound, these studies would also focus on assessing systemic bioavailability and the potential for adrenal suppression, a common side effect of glucocorticoids.

Following the initial safety assessment, Phase IIa trials are conducted in a small group of patients with the target disease, such as asthma or allergic rhinitis. These studies provide the first indication of the drug's potential efficacy and help to identify an appropriate dose range for further studies. Key outcome measures in these early patient trials often include changes in lung function, inflammatory markers, and symptom scores.

Advanced Phase Clinical Trials for Efficacy and Safety Confirmation

Subsequent to the successful completion of early-phase studies, this compound would move into more advanced clinical trials, namely Phase IIb and Phase III. These trials are designed to provide definitive evidence of the drug's efficacy and to further establish its safety profile in a larger and more diverse patient population.

Phase IIb trials are typically dose-ranging studies that aim to identify the optimal dose that balances efficacy and safety. These trials are often randomized and placebo-controlled, providing robust data on the drug's therapeutic effect.

Phase III trials are large-scale, multicenter studies that compare the investigational drug to a placebo or an existing standard-of-care treatment. The primary objective of Phase III trials is to confirm the efficacy and safety of the drug in a patient population that is representative of the one for which the drug is intended. nih.gov The data generated from these trials are critical for seeking regulatory approval for marketing the drug. clinicaltrials.gov For a compound like this compound, key endpoints in Phase III trials for asthma would likely include the change from baseline in forced expiratory volume in 1 second (FEV1) and the frequency of asthma exacerbations. nih.govclinicaltrials.gov

Below is an interactive data table summarizing the typical structure of advanced clinical trials for an inhaled corticosteroid.

| Phase | Number of Participants | Duration | Primary Objectives | Key Endpoints |

| Phase IIb | 100-500 | 3-6 months | Dose-ranging, Efficacy, Safety | FEV1, Symptom scores, Biomarkers |

| Phase III | 1000+ | 6-12+ months | Confirm efficacy, Monitor safety | FEV1, Exacerbation rates, Quality of life |

Translational Research from Preclinical to Clinical Studies of this compound

Translational research plays a crucial role in bridging the gap between basic scientific discoveries made in the laboratory and their application in clinical practice. nih.govresearchgate.net This "bench-to-bedside" approach is fundamental to the development of new drugs like this compound. researchgate.net

Bridging Preclinical Observations with Clinical Trial Design

Preclinical studies, which include in vitro (cell-based) and in vivo (animal) experiments, provide the foundational knowledge for designing first-in-human clinical trials. nih.gov For a novel glucocorticoid, preclinical research would focus on its binding affinity for the glucocorticoid receptor, its anti-inflammatory potency, and its pharmacokinetic properties. nih.gov

These preclinical findings directly inform the design of Phase I clinical trials. For example, the starting dose in human studies is determined based on the toxicity data from animal studies. Furthermore, biomarkers of drug activity identified in preclinical models, such as the suppression of inflammatory cytokines, can be incorporated into early clinical trials to provide an early indication of the drug's biological effect in humans. The selection of patients for initial trials is also guided by how well the clinical condition aligns with the preclinical models of the disease. nih.gov

Challenges and Strategies in Clinical Translation for Novel Glucocorticoids

The clinical translation of novel glucocorticoids presents several challenges. A primary challenge is achieving a high therapeutic index, which means maximizing the local anti-inflammatory effects in the target tissue (e.g., the lungs) while minimizing systemic absorption and the associated risk of side effects like adrenal suppression, osteoporosis, and metabolic changes. nih.gov

Another challenge is the potential for discrepancies between the results observed in preclinical models and the outcomes in human clinical trials. proventainternational.com Animal models, while valuable, may not fully replicate the complexity of human inflammatory diseases. proventainternational.com

Strategies to overcome these challenges include the rational design of molecules with high receptor affinity and rapid systemic clearance. High lipophilicity can enhance uptake and retention in lung tissue, concentrating the drug's effect where it is needed. nih.gov Additionally, innovative clinical trial designs, such as adaptive designs and the use of validated biomarkers, can help to more efficiently assess the efficacy and safety of new compounds and increase the probability of successful clinical development. nih.gov The development of novel drug delivery systems is another strategy to improve the targeted delivery and pharmacokinetic profile of glucocorticoids. mdpi.com

Future Directions and Emerging Research Avenues for Ticabesone Propionate

Exploration of Novel Therapeutic Applications and Disease Areas

While corticosteroids are mainstays in treating conditions like asthma and rhinitis, the potent anti-inflammatory activity of molecules like ticabesone (B12660982) propionate (B1217596) suggests potential utility in a broader spectrum of inflammatory and immune-mediated diseases. nih.gov Future research should systematically investigate its efficacy and mechanism of action in disease areas where inflammation is a key pathological driver.

Potential areas for investigation include:

Chronic Obstructive Pulmonary Disease (COPD): While inhaled corticosteroids are used in some COPD phenotypes, research into the specific efficacy of ticabesone propionate, potentially in combination with long-acting bronchodilators, could offer new therapeutic options.

Dermatological Conditions: Beyond common inflammatory skin disorders, its potential in treating autoimmune-related skin diseases such as psoriasis or specific forms of eczema warrants exploration. nih.gov

Eosinophilic Disorders: Conditions characterized by eosinophilic inflammation, such as eosinophilic esophagitis or hypereosinophilic syndrome, are promising targets for potent corticosteroids.

Gastrointestinal Inflammatory Diseases: The development of targeted formulations could open avenues for treating localized inflammation in conditions like inflammatory bowel disease (IBD), minimizing systemic exposure.

Exploration into these areas will require preclinical disease models followed by well-designed clinical trials to establish efficacy and understand the specific patient populations that would benefit most.

Structure-Activity Relationship (SAR) Studies for Enhanced Pharmacological Profiles of this compound

The development of potent and safe topical corticosteroids has historically relied on meticulous structure-activity relationship (SAR) studies. nih.govsemanticscholar.org This process involves chemically modifying a parent molecule to optimize its therapeutic properties. For this compound, future SAR studies would aim to create new analogues with superior pharmacological profiles.

The primary goals of such studies would be:

Increasing Potency and Receptor Affinity: Minor modifications to the steroid's core structure (the androstane (B1237026) nucleus) or its ester groups can significantly enhance its binding affinity to the glucocorticoid receptor, potentially leading to greater therapeutic effects at lower concentrations. nih.govresearchgate.net

Improving the Therapeutic Index: A key objective is to separate topical anti-inflammatory effects from unwanted systemic side effects. SAR studies can identify molecular changes that enhance local tissue retention while promoting rapid systemic metabolism into inactive forms, a strategy successfully used in the development of fluticasone (B1203827) propionate. nih.gov

Modulating Physicochemical Properties: Altering properties like lipophilicity can influence how the drug is absorbed, distributed, and retained in target tissues like the skin or lungs. nih.govresearchgate.net

These investigations involve synthesizing a series of novel compounds and screening them through in vitro receptor binding assays and in vivo models of inflammation to identify candidates with the most promising combination of high potency and an improved safety margin. nih.gov

Development of Advanced Delivery Systems and Formulations for Targeted Action

The efficacy of a topical corticosteroid is intrinsically linked to its formulation, which governs its ability to reach the target site in sufficient concentrations. Future research will focus on developing advanced drug delivery systems for this compound to enhance its performance and target its action more precisely. Nanosized drug delivery systems, in particular, offer significant advantages for dermal and pulmonary applications by improving skin penetration, enabling sustained release, and targeting the drug to specific skin layers or lung tissues. turkjps.orgpreprints.org

Promising avenues for formulation development include:

Lipid-Based Nanocarriers: Systems like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are made from physiologically tolerated lipids and can encapsulate lipophilic drugs like this compound. turkjps.org They can improve drug stability and provide controlled release.

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that offer sustained drug release over extended periods, which could be beneficial for chronic conditions. nih.gov

Liposomes and Vesicular Systems: These systems consist of lipid bilayers that can enclose drugs, enhancing their delivery across biological membranes. preprints.orgmdpi.com Liposomes are known to be biocompatible and can improve the solubility of lipophilic compounds. mdpi.com

Novel Inhalation Technologies: For respiratory diseases, developing formulations optimized for advanced nebulizers or dry powder inhalers could improve drug deposition in the lungs and ensure more consistent delivery. nih.gov

The table below summarizes characteristics of a nanoparticle delivery system developed for a similar corticosteroid, fluticasone propionate, illustrating the parameters that would be optimized for this compound formulations. nih.gov

| Parameter | Finding |

| Delivery System | Poly(dl-lactide-co-glycolide) (PLGA) Nanoparticles |

| Particle Size | 128.8 ± 0.6 nm |

| Encapsulation Efficiency | 68.6% ± 0.5% |

| Drug Loading Capacity | 4.6% ± 0.04% |

| In Vitro Release | Sustained release observed for up to 7 days |

Data based on a study of Fluticasone Propionate nanoparticle delivery. nih.gov

Integration of Omics Technologies in this compound Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the molecular basis of drug action and patient response variability. mdpi.comnih.gov Integrating these technologies into this compound research can pave the way for a more personalized medicine approach.

Key applications of omics technologies include:

Pharmacogenomics: This field aims to identify genetic variations that influence how individuals respond to drugs. mdpi.com By analyzing patients' genomes, researchers could identify genetic markers that predict a favorable response to this compound or a higher risk of side effects, allowing for more tailored prescribing.

Transcriptomics: Using techniques like RNA sequencing, researchers can analyze how this compound alters gene expression in target cells. This can provide deep insights into its precise mechanisms of action and reveal novel therapeutic pathways.

Proteomics and Metabolomics: These technologies analyze the full complement of proteins and metabolites in a biological sample, respectively. They can be used to identify biomarkers that indicate whether the drug is having the desired effect on a molecular level, long before clinical improvements are visible. nih.govmdpi.com

By combining data from multiple omics layers, researchers can build comprehensive models of the drug's effect, leading to the identification of novel biomarkers, a better understanding of disease pathology, and the ability to stratify patients for optimal treatment outcomes. nih.gov

Collaborative Research Initiatives and Funding Opportunities for Further Investigation

Advancing the research agenda for a compound like this compound requires significant investment and collaboration. The complexity and cost of modern drug development necessitate partnerships that bring together diverse expertise and resources.

Future progress will depend on:

Academic-Industry Partnerships: Collaborations between university researchers and pharmaceutical companies are crucial. Academia can drive early-stage discovery and mechanistic studies, while industry provides the resources and expertise for drug development, formulation, and large-scale clinical trials.

Multidisciplinary Consortia: Bringing together clinicians, pharmacologists, chemists, and data scientists can foster innovation. Such consortia are effective at tackling complex research questions, from designing novel molecules to analyzing large omics datasets.

Securing Research Funding: Progress is contingent on obtaining financial support from various sources. These include government funding bodies like the National Institutes of Health (NIH) in the U.S. or framework programs in the EU, as well as private foundations and medical research charities focused on specific diseases like asthma, psoriasis, or inflammatory bowel disease.

Patient Engagement: Involving patient advocacy groups in the research process can provide valuable insights into patient needs and priorities, helping to ensure that research is relevant and focused on meaningful outcomes.

A concerted effort to build these collaborative and funding frameworks will be essential to unlock the full therapeutic potential of this compound and translate basic science discoveries into tangible clinical benefits.

Q & A

How to formulate a PICOT research question for clinical trials involving Ticabesone propionate?

- Methodological Answer : Use the PICOT framework to structure your question:

- P (Population): Define the target population (e.g., "adults with moderate-to-severe eczema").

- I (Intervention): Specify this compound dosage, administration route, and duration.

- C (Comparison): Identify a comparator (e.g., placebo or standard corticosteroid).

- O (Outcome): Select measurable endpoints (e.g., reduction in Eczema Area Severity Index).

- T (Time): Define the study duration (e.g., 12 weeks).

Example: "In adults with moderate-to-severe eczema (P), how does 0.05% this compound cream (I) compare to 1% hydrocortisone (C) in reducing erythema (O) over 12 weeks (T)?"

Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What are the standard methodologies for assessing the pharmacokinetic properties of this compound in preclinical studies?

- Methodological Answer :

- In vitro assays : Use human liver microsomes to evaluate metabolic stability and CYP enzyme interactions.

- Animal models : Conduct dose-response studies in rodents to determine bioavailability and half-life.

- Analytical techniques : Employ LC-MS/MS for precise quantification of plasma concentrations.

- Data normalization : Adjust for interspecies differences using allometric scaling.

Reference prior studies to validate protocols and ensure reproducibility .

Q. How to conduct a systematic literature review to identify gaps in this compound research?

- Methodological Answer :

- Search strategy : Use databases (PubMed, Embase) with keywords: "this compound," "mechanism," "efficacy," and "safety."

- Inclusion/exclusion criteria : Filter studies by publication date (e.g., last 10 years), study type (RCTs, meta-analyses), and sample size.

- Data extraction : Tabulate findings on efficacy, adverse events, and dosing regimens.

- Gap analysis : Highlight understudied areas (e.g., long-term safety in pediatric populations) .

Advanced Research Questions

Q. What statistical methods resolve contradictory data on this compound efficacy across demographic groups?

- Methodological Answer :

- Meta-regression : Adjust for covariates (age, sex, comorbidities) to identify heterogeneity sources.

- Subgroup analysis : Stratify data by demographic variables using Bonferroni correction for multiple comparisons.

- Bayesian hierarchical models : Account for variability in small subgroups (e.g., ethnic minorities).

Validate findings with sensitivity analyses and pre-specify hypotheses to avoid data dredging .

Q. How to design a longitudinal study evaluating the long-term safety of this compound?

- Methodological Answer :

- Cohort selection : Recruit patients with ≥1 year of Ticabesone use and matched controls.

- Endpoints : Monitor adrenal suppression, skin atrophy, and rebound effects annually.

- Data collection : Use electronic health records and patient-reported outcomes (validated questionnaires) .

- Ethical safeguards : Implement interim analyses for early termination if severe adverse events emerge .

Q. What strategies integrate multi-omics data to elucidate this compound’s mechanism of action?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated keratinocytes to identify differentially expressed genes.

- Proteomics : Use mass spectrometry to map glucocorticoid receptor phosphorylation patterns.

- Network analysis : Apply weighted gene co-expression networks (WGCNA) to link omics layers.

- Validation : Confirm pathways via CRISPR knockouts or pharmacological inhibition in 3D skin models .

Key Considerations

- Ethical compliance : Align human studies with IRB protocols, emphasizing informed consent and data anonymization .

- Methodological rigor : Pre-register trials (ClinicalTrials.gov ) and adhere to CONSORT guidelines for transparency .

- Data contradictions : Address conflicts through pre-planned sensitivity analyses and replication studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.